Z-D-Phg-OH

Chiral separation Enantioselective HPLC Cinchona alkaloid selectors

Z-D-Phg-OH (CAS 17609-52-8) delivers quantifiable chiral differentiation that generic phenylglycine analogs cannot match. Unlike its L-enantiomer or Fmoc-protected variants, the D-configuration provides validated enantioselective binding (Kd 390 μM tBuCQN, 323 μM tBuCQD; α=1.21)—a quantitative benchmark for cinchona alkaloid-based chiral stationary phase QC. Its Cbz group remains stable during Fmoc deprotection yet cleaves cleanly under hydrogenolysis, enabling orthogonal protection strategies without re-optimization. Verify batch identity and enantiopurity via specific rotation (c=1, EtOH). Substituting without re-validation compromises experimental reproducibility and process yields.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 17609-52-8
Cat. No. B554488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Phg-OH
CAS17609-52-8
SynonymsZ-D-Phg-OH; 17609-52-8; Cbz-D-(-)-Phenylglycine; Z-D-phenylglycine; (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylaceticacid; Z-D-2-phenylglycine; N-Carbobenzoxy-D-2-phenylglycine; (2r)-{[(benzyloxy)carbonyl]amino}(phenyl)aceticacid; (R)-2-(BENZYLOXYCARBONYLAMINO)-2-PHENYLACETICACID; (2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylaceticacid; (2R)-2-([(BENZYLOXY)CARBONYL]AMINO)-2-PHENYLACETICACID; AmbotzZAA1209; AC1Q5QIC; CBZ-D-PHENYLGLYCINE; AC1L3D4I; 73113_ALDRICH; SCHEMBL1362502; 73113_FLUKA; MolPort-003-909-169; RLDJWBVOZVJJOS-CQSZACIVSA-N; KST-1A2112; ZINC334639; ACT07379; EINECS241-582-8; AR-1A2585
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1
InChIKeyRLDJWBVOZVJJOS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Phg-OH Procurement Guide: N-Benzyloxycarbonyl-D-phenylglycine as a Chirally Defined Amino Acid Building Block


Z-D-Phg-OH (CAS 17609-52-8; N-Benzyloxycarbonyl-D-phenylglycine) is a chirally pure N-protected unnatural amino acid derivative . It belongs to the class of Cbz-protected phenylglycines, which serve as essential building blocks in peptide synthesis and pharmaceutical intermediate manufacturing [1]. The compound features the benzyloxycarbonyl (Cbz/Z) protecting group at the α-amino position, with the D-configuration at the α-carbon—a stereochemical orientation critical for applications requiring specific chiral recognition [2]. It is supplied as a crystalline powder with ≥98.0% purity (HPLC) and is primarily employed in solution-phase peptide synthesis . This evidence guide quantifies its differentiation from close analogs including Z-L-Phg-OH (the enantiomeric counterpart) and Fmoc-protected phenylglycine alternatives.

Z-D-Phg-OH Procurement Risks: Why Enantiomeric Purity and Protecting Group Selection Preclude Generic Substitution


Substituting Z-D-Phg-OH with its L-enantiomer (Z-L-Phg-OH) or with alternative protecting group derivatives (e.g., Fmoc-D-Phg-OH) cannot be performed generically without experimental validation. The D-configuration confers stereospecific molecular recognition properties essential for chiral selector evaluation and asymmetric synthesis [1]. Furthermore, the Cbz group's orthogonal stability profile under acidic conditions differs fundamentally from base-labile Fmoc protection, making direct interconversion in established synthetic protocols impossible without re-optimization of entire reaction sequences [2]. Procurement decisions based solely on structural similarity or pricing ignore quantifiable differences in enantioselective binding behavior and protecting group compatibility that directly impact experimental reproducibility and process yields.

Z-D-Phg-OH Quantitative Differentiation: Head-to-Head Comparative Data for Procurement Decision-Making


Z-D-Phg-OH Differential Chiral Selector Binding Affinity: 17.2% Stronger Affinity for tBuCQD over tBuCQN

Z-D-Phg-OH exhibits a 17.2% stronger binding affinity (lower Kd) for the pseudo-enantiomeric chiral selector tBuCQD (Kd = 323 μM) compared to tBuCQN (Kd = 390 μM) [1]. This differential binding is stereochemically governed by the D-configuration of the phenylglycine moiety interacting with the selector's chiral recognition pocket. In contrast, the L-enantiomer Z-L-Phg-OH displays an inverted binding preference under identical conditions, with stronger affinity for tBuCQN over tBuCQD [1].

Chiral separation Enantioselective HPLC Cinchona alkaloid selectors

Z-D-Phg-OH Optical Purity Specification: Vendor-Verified [α]20/D Range of -115.0° to -122.0°

Commercial Z-D-Phg-OH is supplied with a tightly controlled specific rotation range of [α]20/D = -115.0° to -122.0° (c=1, EtOH), with representative batch analysis yielding -115.12° . This specification directly contrasts with the L-enantiomer (Z-L-Phg-OH), which exhibits a positive specific rotation of approximately +115° under equivalent conditions . The absolute magnitude difference of approximately 230° between enantiomers provides a clear, measurable quality control parameter.

Chiral purity Optical rotation Quality control

Z-D-Phg-OH versus Fmoc-D-Phg-OH: Orthogonal Protecting Group Stability for Acidic versus Basic Cleavage Protocols

The Cbz protecting group in Z-D-Phg-OH exhibits stability under the basic conditions (piperidine/DMF) used for Fmoc deprotection, while being quantitatively removed under acidic hydrogenolysis conditions (H2/Pd-C) or strong acid (HBr/AcOH) [1]. In contrast, Fmoc-D-Phg-OH is base-labile and acid-stable. This orthogonal stability profile enables sequential deprotection strategies in complex peptide syntheses where selective Cbz removal is required while preserving base-labile protecting groups on other residues [1].

Peptide synthesis Orthogonal protection Protecting group strategy

Z-D-Phg-OH Differential Binding to tBuCQN/tBuCQD Enables Chiral Selector Performance Validation

The Kd values of 390 μM and 323 μM for Z-D-Phg-OH binding to tBuCQN and tBuCQD, respectively, establish this compound as a quantitative benchmark for evaluating the enantioselective performance of cinchona alkaloid-based chiral selectors [1]. The 67 μM differential represents a measurable enantioselectivity factor (α = Kd(tBuCQN)/Kd(tBuCQD) = 1.21) that can be used to assess batch-to-batch selector consistency and column performance in HPLC method development [1]. N-blocked phenylalanine derivatives lacking the aryl-α-substituent exhibit reduced enantioselectivity (typically α < 1.10) under identical conditions.

Chiral stationary phases Method development Enantioselective chromatography

Z-D-Phg-OH Evidence-Based Applications: Validated Scenarios for Research and Industrial Procurement


Chiral HPLC Column Validation and Method Development

Employ Z-D-Phg-OH as a standardized test analyte for validating the enantioselective performance of cinchona alkaloid-based chiral stationary phases. Its documented Kd values of 390 μM (tBuCQN) and 323 μM (tBuCQD) provide a quantitative benchmark for column QC and inter-laboratory method transfer [1]. The D-configuration is essential; substitution with the L-enantiomer would invert the binding preference and invalidate comparative assessments [1].

Solution-Phase Peptide Synthesis Requiring Orthogonal Cbz Protection

Utilize Z-D-Phg-OH in synthetic routes demanding orthogonal protection strategies where the Cbz group must remain intact during Fmoc deprotection steps but be selectively removed under hydrogenolytic or strongly acidic conditions [2]. This scenario is encountered in the synthesis of peptides containing multiple protected residues or in fragment condensation approaches where differential deprotection is required [2]. Fmoc-D-Phg-OH cannot substitute due to incompatible stability profiles [2].

Enantioselective Recognition Studies and Chiral Selector Development

Deploy Z-D-Phg-OH as a model N-blocked amino acid probe for investigating the molecular basis of chiral recognition by synthetic receptors, enzymes, or chromatographic selectors. The 17.2% differential binding affinity (ΔKd = 67 μM) between tBuCQN and tBuCQD provides a quantifiable readout for structure-activity relationship studies of cinchona alkaloid-derived selectors [1]. The phenylglycine scaffold's enhanced enantioselectivity (α = 1.21) relative to phenylalanine derivatives makes it a more sensitive probe for detecting subtle changes in selector structure [1].

Pharmaceutical Intermediate Quality Control Using Optical Rotation

Implement specific rotation measurement ([α]20/D = -115.0° to -122.0°, c=1, EtOH) as a rapid, cost-effective identity and purity verification method for incoming Z-D-Phg-OH batches . The large magnitude difference from the L-enantiomer (≈230°) enables detection of enantiomeric contamination or mislabeling without requiring chromatographic analysis . This is particularly relevant for GMP manufacturing environments where chiral purity is a critical quality attribute .

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